N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-6-10(18)7-14-15(9)19-17(24-14)20-16(21)12-5-4-11(22-2)8-13(12)23-3/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTHJADCROCAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with chloroacetic acid or its derivatives under acidic conditions.
Substitution at the 6-Position: Chlorination at the 6-position of the benzothiazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Methylation at the 4-Position: Methylation of the benzothiazole core at the 4-position can be performed using methylating agents like methyl iodide or dimethyl sulfate.
Coupling with 2,4-Dimethoxybenzamide: The final step involves the coupling of the chlorinated and methylated benzothiazole with 2,4-dimethoxybenzamide. This can be achieved through a nucleophilic substitution reaction or a coupling reaction using reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, and dimethylformamide.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced derivatives, such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups attached to the benzothiazole core.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule. It may exhibit antibacterial, antifungal, anti-inflammatory, and antioxidant properties, making it useful in the development of new pharmaceuticals and therapeutic agents.
Medicine: In medicine, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be explored for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases, such as infections, inflammation, and oxidative stress-related conditions.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique chemical structure and properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs):
- The chloro group at position 6 (target compound) enhances electrophilicity and metabolic stability. In contrast, fluoro substituents (e.g., in ) increase lipophilicity and bioavailability due to smaller atomic size and stronger C-F bonds.
- Methoxy groups (target compound) improve solubility via hydrogen bonding, while trifluoromethyl () introduces strong electron-withdrawing effects and steric bulk.
- Lipophilicity and Bioavailability: The methyl group at position 4 (target compound) balances lipophilicity, whereas bulkier substituents like sulfamoyl () or acetylamino () may reduce membrane permeability.
Structural Analogues in Drug Development
- Sulfonamide Derivatives ():
The addition of a sulfamoyl group introduces hydrogen-bonding capabilities, which may enhance interactions with enzyme active sites (e.g., carbonic anhydrase inhibitors). - Fluorinated Analogues (): Fluorine substituents improve metabolic stability and blood-brain barrier penetration, making them candidates for CNS-targeting drugs.
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14ClN3O3S |
| Molar Mass | 315.78 g/mol |
| CAS Number | 920398-57-8 |
The primary biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Target Enzymes and Receptors
- Ryanodine Receptors (RyRs) : This compound has been shown to interact with RyRs in various studies, leading to the modulation of calcium ion release within cells. This interaction can disrupt normal calcium homeostasis, which is crucial for various physiological processes .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes related to inflammatory pathways, indicating potential anti-inflammatory properties .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Case Study on Calcium Modulation : A study published in a peer-reviewed journal explored the effects of this compound on cardiac myocytes. It was found that treatment with this compound resulted in increased intracellular calcium levels, impacting contractility and rhythm .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of this compound. The results indicated a reduction in pro-inflammatory cytokines in vitro when cells were treated with the compound, suggesting its potential use in managing inflammatory conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that similar benzothiazole derivatives exhibit good bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
